N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-3-19-9-11-20(12-10-19)26-24(29)23(28)25-16-15-21-6-4-5-17-27(21)32(30,31)22-13-7-18(2)8-14-22/h7-14,21H,3-6,15-17H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJWGVOMEWKCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tosylpiperidine Intermediate: The synthesis begins with the tosylation of piperidine, where piperidine is reacted with tosyl chloride in the presence of a base such as pyridine to form 1-tosylpiperidine.
Preparation of the Ethylphenyl Intermediate: The next step involves the preparation of the 4-ethylphenylamine, which can be synthesized through the reduction of 4-ethyl nitrobenzene using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Coupling Reaction: The final step involves the coupling of the 1-tosylpiperidine with the 4-ethylphenylamine in the presence of oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amide derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the tosyl group.
Scientific Research Applications
N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also investigated for its role as a potential drug candidate for various diseases.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways, including its interaction with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound may interact with ion channels or transporters, affecting cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tosylpiperidine group introduces steric hindrance, which may improve target selectivity but reduce synthetic yield compared to simpler N2 groups (e.g., 4-methoxyphenethyl in compound 20, synthesized in 33% yield) .
Metabolic Stability and Toxicity
- Metabolism: Oxalamides are generally metabolized via hydrolysis or hepatic oxidation. However: S336 and analogs resist amide hydrolysis in hepatocytes, likely due to steric shielding .
- Toxicity: S336 has a NOEL of 100 mg/kg/day in rats, with a safety margin >33 million . The target’s novel substituents necessitate specific toxicity studies, particularly for sulfonamide-related idiosyncratic reactions.
Regulatory Status
- Approved Compounds : S336 (FEMA 4233) and related flavoring agents have global regulatory approval .
- Research Compounds : Most oxalamides (e.g., GMC series, compound 20) remain in preclinical stages .
- Target Compound: No regulatory data exists; its development path would require extensive safety profiling due to the tosylpiperidine group.
Biological Activity
N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features which include a tosylpiperidine moiety and an ethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 447.5 g/mol. The presence of the tosylpiperidine group enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing processes such as cell signaling and metabolism.
- Receptor Interaction : It may serve as a ligand for various receptors, potentially affecting neurotransmitter systems and other signaling pathways.
In Vitro Studies
In vitro studies have shown that oxalamide derivatives can exhibit significant biological activity, including:
- Antitumor Activity : Certain oxalamides have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : Some studies report antibacterial and antifungal activities, indicating that this class of compounds could be explored for developing new antimicrobial agents.
Case Studies
- Anticancer Activity : A study involving derivatives of oxalamides indicated that modifications in the side chains significantly influenced their anticancer efficacy. Compounds with a similar structure to this compound showed promising results against various cancer cell lines, highlighting the importance of structural optimization in enhancing biological activity .
- Neuropharmacological Effects : Research on related compounds has suggested potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This opens avenues for exploring this compound in treating neurodegenerative diseases.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H26N3O4S |
| Molecular Weight | 447.5 g/mol |
| Biological Activities | Antitumor, Antimicrobial |
| Potential Applications | Cancer therapy, Antimicrobial |
Q & A
Basic Questions
Q. What are the key synthetic pathways for N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide?
- Methodology :
- Step 1 : Formation of the piperidine-tosyl intermediate via nucleophilic substitution or reductive amination under inert atmospheres (e.g., argon) .
- Step 2 : Oxalamide coupling using oxalyl chloride or activated esters, typically in dichloromethane or THF at 0–25°C .
- Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
- Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of intermediates.
Q. Which analytical techniques are used to confirm the compound’s purity and structural integrity?
- Techniques :
- HPLC : Purity assessment with reverse-phase C18 columns and UV detection (e.g., 90–95% purity thresholds) .
- NMR : H and C NMR for verifying substituent connectivity and stereochemistry (e.g., δ 7.41 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS or APCI-MS to confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzyme inhibition data across studies?
- Approach :
- Replicate Assays : Ensure consistency in buffer pH, ionic strength, and enzyme concentrations .
- Orthogonal Methods : Validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
- Case Study : Inconsistent IC values in kinase assays may arise from ATP concentration variations; normalize data using ATP Km values .
Q. What strategies optimize substituent groups to enhance target binding affinity?
- Methodology :
- SAR Studies : Systematically modify the 4-ethylphenyl or tosylpiperidine groups and measure changes in binding (e.g., logP adjustments for membrane permeability) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with hydrophobic pockets or hydrogen-bonding residues .
Q. How do in vitro and in vivo pharmacological profiles diverge, and how can this be addressed?
- Analysis :
- Metabolic Stability : Use liver microsomes or hepatocyte assays to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- PK/PD Modeling : Correlate plasma concentrations (C, AUC) with efficacy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
